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Compound of Interest

Compound Name:
5-Bromo-2-methoxy-3-

nitropyridine

Cat. No.: B130787 Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for 5-Bromo-2-
methoxy-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research.[1]

This document is intended for researchers, scientists, and professionals in drug development

who require a comprehensive understanding of the structural characterization of this

compound. While experimental spectroscopic data for this specific molecule is not widely

available in the public domain, this guide will leverage established spectroscopic principles and

data from closely related analogues to provide a robust predictive analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of 5-
Bromo-2-methoxy-3-nitropyridine
5-Bromo-2-methoxy-3-nitropyridine is a highly functionalized pyridine ring, making it a

versatile building block in organic synthesis. The interplay of the bromo, methoxy, and nitro

substituents creates a unique electronic environment that dictates its reactivity and

spectroscopic properties. Understanding these properties is crucial for reaction monitoring,

quality control, and the structural elucidation of its derivatives.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For 5-Bromo-2-methoxy-3-nitropyridine, the
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expected molecular weight is 233.02 g/mol for the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O,

⁷⁹Br).

Experimental Data:

Electrospray ionization (ESI) in positive ion mode is a common method for analyzing polar

molecules like the target compound. In this technique, the molecule is protonated to form a

pseudomolecular ion [M+H]⁺. Experimental data shows a mass-to-charge ratio (m/z) of 233.0

for the [M+H]⁺ ion of 5-Bromo-2-methoxy-3-nitropyridine, which confirms its molecular

weight.[2]

Ion Predicted m/z Observed m/z

[C₆H₅⁷⁹BrN₂O₃+H]⁺ 232.95 233.0[2]

[C₆H₅⁸¹BrN₂O₃+H]⁺ 234.95 -

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern.

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This

results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion,

providing a definitive signature for the presence of a single bromine atom.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Dissolve a small amount of 5-Bromo-2-methoxy-3-nitropyridine in a

suitable solvent such as methanol or acetonitrile to a concentration of approximately 1

mg/mL.

Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged

droplets.
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Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z

range (e.g., 100-400 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules by probing the magnetic properties of atomic nuclei.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 5-Bromo-2-methoxy-3-nitropyridine is predicted to show two

signals in the aromatic region and one signal for the methoxy group. The predictions are based

on the analysis of its structural analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, which

has a reported ¹H NMR spectrum.[3][4]
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Proton

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Rationale

H-6 ~8.4 d 1H

The proton at the

6-position is

adjacent to the

nitrogen atom

and is expected

to be the most

downfield

aromatic proton.

It will appear as

a doublet due to

coupling with H-

4.

H-4 ~7.9 d 1H

The proton at the

4-position is

ortho to the

electron-

withdrawing nitro

group and will be

shifted downfield.

It will appear as

a doublet due to

coupling with H-

6.

-OCH₃ ~4.0 s 3H

The methoxy

protons are

deshielded by

the adjacent

oxygen atom and

will appear as a

singlet.
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Note: Predictions are for a spectrum recorded in CDCl₃. Solvent effects can cause shifts in the

observed values.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

chemical shifts are predicted based on the known effects of the substituents on the pyridine

ring, with data from 5-Bromo-2-methoxy-4-methyl-3-nitropyridine serving as a reference.[3]

Carbon
Predicted Chemical Shift (δ,

ppm)
Rationale

C-2 ~160

This carbon is attached to the

electronegative oxygen of the

methoxy group and the ring

nitrogen, causing a significant

downfield shift.

C-6 ~145

This carbon is adjacent to the

ring nitrogen and is expected

to be downfield.

C-4 ~120
This carbon is influenced by

the bromo and nitro groups.

C-5 ~115

The carbon bearing the

bromine atom is expected in

this region.

C-3 ~140

The carbon attached to the

electron-withdrawing nitro

group will be significantly

deshielded.

-OCH₃ ~55

The methoxy carbon is

shielded compared to the

aromatic carbons.

Note: Predictions are for a spectrum recorded in CDCl₃.
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Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromo-2-methoxy-3-
nitropyridine in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR

tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans

to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak as an internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Spectrum
The IR spectrum of 5-Bromo-2-methoxy-3-nitropyridine is expected to show characteristic

absorption bands for the nitro group, the C-O bond of the methoxy group, the aromatic ring,

and the C-Br bond. The predictions are supported by the IR data of 5-Bromo-2-methoxy-4-

methyl-3-nitropyridine.[3]
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Vibration Mode

Aromatic C-H 3100-3000 Stretching

C-H (methoxy) 2950-2850 Stretching

C=N, C=C (aromatic) 1600-1450 Stretching

NO₂ 1550-1500 and 1360-1320
Asymmetric and Symmetric

Stretching

C-O (methoxy) 1250-1200 Asymmetric Stretching

C-Br 700-600 Stretching

Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of 5-Bromo-2-methoxy-3-nitropyridine with dry potassium

bromide (KBr) in a mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 5-Bromo-2-methoxy-3-nitropyridine.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation and Structure Elucidation

Synthesis and Purification of
5-Bromo-2-methoxy-3-nitropyridine

Mass Spectrometry (MS)
- Molecular Weight
- Isotopic Pattern

NMR Spectroscopy
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- ¹³C NMR (Carbon Skeleton)

IR Spectroscopy
- Functional Group Identification
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- Correlate data from MS, NMR, and IR

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 5-Bromo-2-methoxy-3-
nitropyridine.

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic data for 5-Bromo-2-methoxy-3-nitropyridine. The mass spectrometry data

confirms the molecular weight and the presence of bromine. The predicted ¹H NMR, ¹³C NMR,

and IR spectra, based on sound spectroscopic principles and data from a close structural

analogue, offer a reliable framework for the identification and structural verification of this

important synthetic intermediate. The provided experimental protocols serve as a practical

guide for researchers working with this and similar compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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